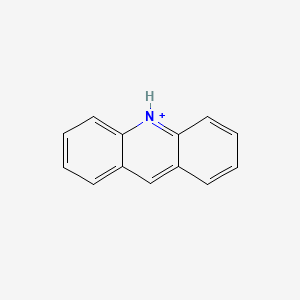

Acridinium

説明

Structure

3D Structure

特性

分子式 |

C13H10N+ |

|---|---|

分子量 |

180.22 g/mol |

IUPAC名 |

acridin-10-ium |

InChI |

InChI=1S/C13H9N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H/p+1 |

InChIキー |

DZBUGLKDJFMEHC-UHFFFAOYSA-O |

正規SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=[NH+]2 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Acridinium Ester Chemiluminescence Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acridinium ester chemiluminescence reaction, a cornerstone technology in modern diagnostics and biomedical research. This compound esters are valued for their high quantum yield, rapid reaction kinetics, and the simplicity of their non-enzymatic light-emitting reaction, making them ideal labels for immunoassays and other sensitive detection methods.[1] This document delves into the core principles of the reaction mechanism, presents quantitative data for performance comparison, and offers detailed experimental protocols for practical application.

Core Principles of the this compound Ester Chemiluminescence Reaction

The light-emitting reaction of this compound esters is a rapid, non-enzymatic process triggered by an oxidant, typically hydrogen peroxide, under alkaline conditions.[1] The fundamental mechanism can be broken down into several key steps:

-

Nucleophilic Attack: Under alkaline conditions, hydrogen peroxide forms the hydroperoxide anion (HOO⁻). This anion acts as a potent nucleophile, attacking the electron-deficient carbon atom at position 9 of the this compound ring.[1]

-

Formation of a Dioxetanone Intermediate: This nucleophilic attack leads to the formation of a short-lived, high-energy dioxetanone intermediate.[1]

-

Decomposition and Photon Emission: The unstable dioxetanone intermediate rapidly decomposes, yielding carbon dioxide and an electronically excited N-methylacridone. As the excited N-methylacridone decays to its ground state, it releases the excess energy as a photon of light.[1] The emitted light typically has a maximum wavelength of around 430 nm.[1]

This reaction is known for its "flash-type" kinetics, where light emission reaches its peak intensity within seconds and then rapidly decays.[1] However, the kinetic profile can be modified by altering the chemical structure of the this compound ester to produce "glow-type" emissions with a more sustained light output.[1]

Quantitative Data Presentation

The efficiency of the chemiluminescence reaction is influenced by the chemical structure of the this compound ester. Substituents on both the this compound ring and the phenyl leaving group can significantly impact the quantum yield and the kinetics of light emission.

Relative Quantum Yield of Substituted this compound Compounds

The placement of electron-donating groups, such as methoxy (B1213986) or alkoxy groups, at the C-2 and/or C-7 positions of the this compound ring generally increases the quantum yield. The following table summarizes the relative quantum yields of various substituted this compound compounds compared to a reference compound (NSP-DMAE).

| Compound | Substituent(s) on this compound Ring | Relative Quantum Yield | Emission Max (nm) |

| NSP-DMAE | Unsubstituted | 1.0 | 430 |

| NSP-2-OMe-DMAE | 2-Methoxy | 1.5 | 448 |

| NSP-4-OMe-DMAE | 4-Methoxy | 0.3 | 478 |

| NSP-2,7-(OMe)₂-DMAE | 2,7-Dimethoxy | 2.5 | 460 |

| NSP-2-OHEG-DMAE | 2-Hydroxyethoxy | 1.2 | 448 |

| NSP-2,7-(OHEG)₂-DMAE | 2,7-Di(hydroxyethoxy) | 2.0 | 460 |

Data adapted from US Patent EP1946108A2. The quantum yield of NSP-DMAE is assigned a value of 1 for relative comparison.[2]

Kinetics of this compound Ester Decomposition

The stability of this compound esters in alkaline solutions is a critical factor, as they can undergo non-chemiluminescent decomposition pathways, such as hydrolysis and pseudobase formation. The rates of these competing reactions affect the overall light output.

| Reaction | Rate Equation | Rate Constant |

| Pseudobase Formation | rate = k'₁[AE] + k''₁[AE][OH⁻]⁰·⁵ | k'₁ = 0.020 ± 0.006 s⁻¹k''₁ = 2.1 ± 0.8 (L/mol)⁻⁰·⁵ s⁻¹ |

| Pseudobase Decomposition | rate = k'₂[AE][OH⁻] | k'₂ = 20.1 ± 3.8 (L/mol·s) |

Kinetic data for the decomposition of phenyl this compound-9-carboxylate.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound esters in research and diagnostics. The following sections provide protocols for key experiments.

Protocol for Labeling Antibodies with this compound Ester-NHS

This protocol describes the covalent attachment of an this compound ester N-hydroxysuccinimide (NHS) ester to primary amines on an antibody.

Materials:

-

Antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)

-

This compound Ester-NHS derivative (e.g., DMAE-NHS, NSP-DMAE-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Labeling Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Elution Buffer (e.g., 0.1 M PBS, pH 6.3, with 0.1% BSA)

Procedure:

-

Antibody Preparation: Dialyze the antibody against the Labeling Buffer to remove any amine-containing substances. Adjust the antibody concentration to 1-5 mg/mL.[4]

-

This compound Ester Stock Solution: Immediately before use, dissolve the this compound Ester-NHS in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[4]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound ester to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing, protected from light.[5]

-

Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[6]

-

Purification: Separate the labeled antibody from unreacted this compound ester using a size-exclusion chromatography column equilibrated with the Elution Buffer.[5]

-

Characterization and Storage: Collect fractions and monitor the absorbance at 280 nm to identify protein-containing fractions. Pool the fractions containing the labeled antibody. Determine the protein concentration and the labeling efficiency. Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage.[5]

Protocol for a Sandwich Immunoassay

This protocol outlines a typical sandwich immunoassay using an this compound ester-labeled detection antibody.

Materials:

-

Microplate coated with capture antibody

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Buffer (e.g., PBS with 1% BSA)

-

This compound ester-labeled detection antibody

-

Trigger Solution A (0.1 M Nitric Acid with 0.5% Hydrogen Peroxide)[7]

-

Trigger Solution B (0.25 M Sodium Hydroxide with a surfactant, e.g., Triton X-100)[7]

-

Luminometer

Procedure:

-

Antigen Capture: Add 100 µL of sample or standard to each well of the capture antibody-coated microplate. Incubate for 1-2 hours at 37°C.[5]

-

Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of Wash Buffer.[5]

-

Detection Antibody Binding: Add 100 µL of the this compound ester-labeled detection antibody, diluted in Assay Buffer, to each well. Incubate for 1 hour at 37°C.[5]

-

Final Washing: Aspirate the detection antibody solution and wash the wells five times with 300 µL of Wash Buffer.[5]

-

Chemiluminescence Measurement: Place the microplate in a luminometer. Inject Trigger Solution A followed immediately by Trigger Solution B into each well. Measure the light emission in Relative Light Units (RLU) for 1-5 seconds.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. EP1946108A2 - High quantum yield this compound compounds and their uses in improving assay sensitivity - Google Patents [patents.google.com]

- 3. Flow injection chemiluminescence study of this compound ester stability and kinetics of decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and properties of chemiluminescent this compound ester labels with fluorous tags - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Competitive chemiluminescent immunoassay for estradiol using an N-functionalized this compound ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Quantum Yield of Acridinium Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quantum yield of acridinium compounds, which are highly efficient chemiluminescent labels used extensively in clinical diagnostics and research. This document details the quantitative data on their light output, the experimental protocols for its measurement, and the underlying chemical mechanisms.

Introduction to this compound Compounds and Quantum Yield

This compound esters are a class of chemiluminescent molecules that emit light upon reaction with an oxidizing agent, typically alkaline hydrogen peroxide.[1] Their high quantum yields, which can be in the range of 2-7% in aqueous environments, make them exceptionally sensitive labels for immunoassays and nucleic acid hybridization assays.[1] The quantum yield (Φ) of a chemiluminescent reaction is a measure of its efficiency and is defined as the ratio of the number of emitted photons to the number of reacting molecules. A higher quantum yield translates to a brighter signal, enabling the detection of analytes at very low concentrations.[2]

The overall light output of an this compound compound is a product of the efficiency of the chemical reaction that forms the excited-state N-methylacridone and the fluorescence quantum yield of the excited-state N-methylacridone itself.[3] Various structural modifications to the this compound core and the phenyl ester leaving group have been developed to enhance the quantum yield, improve stability, and modulate the kinetics of light emission.[4]

Quantitative Data on the Quantum Yield of this compound Compounds

The following table summarizes the relative quantum yield of several common this compound ester derivatives. The data is presented relative to N-sulfopropyl-acridinium-9-(2',6'-dimethyl-4'-(N-succinimidyloxycarbonyl)phenyl) carboxylate (NSP-DMAE), a widely used hydrophilic this compound ester.

| Compound Name (Abbreviation) | Structure | Relative Quantum Yield (Compared to NSP-DMAE) | Key Features |

| Dimethylthis compound Ester (DMAE) | This compound ester with methyl groups on the phenyl ring. | ~0.7 | Original sterically protected this compound ester.[5] |

| N-Sulfopropyl-DMAE (NSP-DMAE) | DMAE with an N-sulfopropyl group for increased hydrophilicity. | 1.0 (Reference) | Hydrophilic, widely used in commercial immunoassays.[5] |

| N-Sulfopropyl-DMAE with Hexa(ethylene)glycol Linker (HEGAE) | NSP-DMAE with a hexa(ethylene)glycol linker for enhanced hydrophilicity. | ~1.5 | Improved hydrophilicity and signal-to-noise ratio.[5] |

| High Quantum Yield this compound Ester (HQYAE) | NSP-DMAE derivative with methoxyhexa(ethylene)glycol ethers on the this compound ring. | ~3.0 - 4.0 | Significantly higher light output compared to other variants.[5] |

Chemiluminescence Reaction Pathway

The chemiluminescence of this compound esters is triggered by a reaction with alkaline hydrogen peroxide. The generally accepted mechanism involves the formation of a short-lived dioxetanone intermediate, which then decomposes to produce an electronically excited N-methylacridone. As the excited N-methylacridone returns to its ground state, it releases a photon of light.

Caption: Chemiluminescence reaction pathway of this compound esters.

Experimental Protocols

Measurement of Chemiluminescence Quantum Yield (Relative Method)

This protocol describes the determination of the relative chemiluminescence quantum yield of an this compound compound using a luminometer and a reference standard with a known quantum yield (e.g., luminol (B1675438) or a well-characterized this compound ester).

Materials:

-

Luminometer or a spectrophotometer with chemiluminescence detection capabilities.

-

This compound ester solution of known concentration in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 8.0, with 150 mM NaCl and 0.05% BSA).

-

Reference standard solution (e.g., luminol) of known concentration and quantum yield.

-

Trigger Solution 1: 0.1 M Nitric Acid with 0.5% Hydrogen Peroxide.

-

Trigger Solution 2: 0.25 M Sodium Hydroxide with a surfactant (e.g., cetyltrimethylammonium chloride, CTAC).

Procedure:

-

Prepare a series of dilutions of both the test this compound compound and the reference standard in the buffer.

-

Set up the luminometer to inject the trigger solutions and measure the light emission over a set period (e.g., 5-10 seconds).

-

Inject a known volume of the this compound ester or standard solution into the measurement chamber.

-

Inject Trigger Solution 1 to create an acidic peroxide environment.

-

Inject Trigger Solution 2 to initiate the chemiluminescent reaction.

-

Integrate the light output over the measurement period to obtain the total light yield (in Relative Light Units, RLU).

-

Repeat the measurement for all dilutions of the test compound and the reference standard.

-

Plot the integrated light yield against the concentration for both the test compound and the standard. The slope of the resulting line is proportional to the quantum yield.

-

Calculate the relative quantum yield using the following formula:

Φtest = Φstd * (Slopetest / Slopestd)

Where:

-

Φtest is the quantum yield of the test compound.

-

Φstd is the quantum yield of the standard.

-

Slopetest is the slope of the light yield vs. concentration plot for the test compound.

-

Slopestd is the slope of the light yield vs. concentration plot for the standard.

-

Caption: Workflow for relative quantum yield measurement.

Synthesis of DMAE-NHS this compound Ester

This protocol outlines a method for the synthesis of 2',6'-Dimethyl-4'-(N-succinimidyloxycarbonyl)phenyl 10-Methylthis compound-9-carboxylate.[6]

Step 1: Synthesis of 2',6'-dimethyl-4'-(benzyloxycarbonyl)phenyl acridine-9-carboxylate

-

To a solution of acridine-9-carbonyl chloride in dry dichloromethane, add a solution of 2',6'-dimethyl-4'-(benzyloxycarbonyl)phenol and pyridine.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate (B86663), and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 2',6'-dimethyl-4'-carboxyphenyl acridine-9-carboxylate

-

Dissolve the product from Step 1 in a mixture of trifluoroacetic acid and dichloromethane.

-

Stir the solution at room temperature for several hours.

-

Remove the solvent under reduced pressure to obtain the carboxylic acid derivative.

Step 3: Synthesis of 2',6'-dimethyl-4'-(N-succinimidyloxycarbonyl)phenyl acridine-9-carboxylate

-

Dissolve the carboxylic acid from Step 2 in dry dimethylformamide (DMF).

-

Add N-hydroxysuccinimide and a carbodiimide (B86325) coupling agent (e.g., dicyclohexylcarbodiimide).

-

Stir the reaction mixture at room temperature overnight.

-

Filter the reaction mixture and remove the solvent under reduced pressure.

-

Purify the product by recrystallization.

Step 4: Synthesis of DMAE-NHS

-

Dissolve the product from Step 3 in dry toluene (B28343).

-

Add dimethyl sulfate and heat the mixture under reflux for several hours.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the product with toluene and dry it under vacuum.

Caption: Synthesis workflow for DMAE-NHS this compound ester.

Conclusion

The quantum yield of this compound compounds is a critical parameter that dictates their performance as chemiluminescent labels. Through structural modifications, researchers have developed a range of this compound esters with varying quantum yields, hydrophilicity, and emission kinetics to suit different applications. The ability to reliably measure the quantum yield and synthesize these compounds is essential for the continued development of highly sensitive bioassays in clinical diagnostics and life science research. This guide provides the foundational knowledge and practical protocols to aid researchers in their work with these powerful chemiluminescent tools.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantum yield - Wikipedia [en.wikipedia.org]

- 3. EP1946108A2 - High quantum yield this compound compounds and their uses in improving assay sensitivity - Google Patents [patents.google.com]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. cdn0.scrvt.com [cdn0.scrvt.com]

- 6. US5656426A - Functionaized hydrophilic this compound esters - Google Patents [patents.google.com]

An In-depth Technical Guide to Acridinium Ester Hydrolysis: Pathways and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridinium esters are paramount chemiluminescent labeling reagents in clinical diagnostics and research, prized for their high quantum yield and rapid light emission kinetics.[1][2][3] However, their utility is intrinsically linked to their stability, which is predominantly governed by pH-dependent hydrolysis. This guide provides a comprehensive technical overview of the hydrolysis pathways of this compound esters, the kinetics of these reactions, and the experimental methodologies used for their characterization. A thorough understanding of these principles is essential for optimizing assay performance, ensuring reagent stability, and maintaining the integrity of labeled conjugates.

Core Principles of this compound Ester Stability

This compound esters are highly susceptible to nucleophilic attack, primarily by hydroxide (B78521) ions, which leads to a loss of chemiluminescent potential through hydrolysis.[1] The stability of these compounds is, therefore, highly dependent on the pH of their environment.

-

Acidic Conditions (pH < 4.8): In acidic solutions, this compound esters exhibit significant stability.[4] The low concentration of hydroxide ions minimizes the rate of hydrolysis, allowing for prolonged storage and use without significant degradation.[1] When coupled with proteins, they can be stored at room temperature for up to four weeks without a reduction in quantum yield.[4] Lyophilized products can be stored at -20°C for over a year.[4] For long-term stability of this compound ester reagents, a pH of 3.0 is recommended.[5]

-

Alkaline Conditions (pH > 4.8): As the pH increases, the stability of this compound esters decreases due to an accelerated rate of hydrolysis.[1][4] This degradation process is a non-luminous "dark" reaction that competes with the desired chemiluminescent pathway.[4][6] The extent of hydrolysis increases with both rising pH and temperature.[4]

Hydrolysis Pathways of this compound Esters

There are two primary competing pathways that this compound esters can undergo in an aqueous environment, particularly under neutral to alkaline conditions: the desired chemiluminescent reaction and non-luminous hydrolysis.

The Chemiluminescent Pathway

The light-emitting reaction of this compound esters is triggered by an alkaline solution of hydrogen peroxide.[7][8] This rapid oxidation reaction proceeds through a high-energy dioxetanone intermediate, which upon decomposition, forms an excited-state N-methylacridone.[9][10] As the excited N-methylacridone returns to its ground state, it releases a photon of light, resulting in a characteristic flash of chemiluminescence.[7][11] The entire process is typically complete within a few seconds.[11][12]

Non-Luminous Hydrolysis Pathways

Competing with the chemiluminescent pathway are non-luminous hydrolytic reactions that lead to the degradation of the this compound ester and a loss of signal.

-

Pseudo-base Formation: In an alkaline environment, hydroxide ions can attack the C9 position of the this compound ring, leading to the formation of a non-luminescent carbinol adduct, commonly referred to as a pseudo-base.[6][13][14] This reaction is reversible, and acidification can convert the pseudo-base back to the active this compound ester form.[13][15] However, the formation of the pseudo-base is an undesirable side reaction in chemiluminescence assays as it reduces the concentration of the active reagent.[13][14]

-

Direct Ester Hydrolysis: The ester linkage of the this compound compound is also susceptible to direct hydrolysis by hydroxide ions.[16] This is a generalized base catalysis mechanism where a base abstracts a proton from water, and the resulting hydroxide ion attacks the ester carbonyl group.[16] This irreversible reaction cleaves the leaving group and results in the formation of 10-methyl-9-carboxylthis compound acid, a non-chemiluminescent product.[6]

The following diagram illustrates the competing chemiluminescent and hydrolysis pathways of this compound esters.

Kinetics of this compound Ester Hydrolysis

The rate of this compound ester hydrolysis is significantly influenced by pH and temperature. Understanding these kinetics is crucial for predicting the stability of labeled reagents and for designing robust assay protocols.

pH Dependence

The hydrolysis of N-hydroxysuccinimide (NHS) esters, a common activating group for labeling proteins with this compound esters, is highly pH-dependent. The half-life of the NHS ester decreases significantly as the pH increases, highlighting the importance of performing conjugation reactions promptly after dissolving the reagent, especially at higher pH values.[17]

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

| pH | Half-life |

| 7.0 | 4-5 hours |

| 8.0 | 30 minutes |

| 8.5 | 10 minutes |

| 9.0 | < 10 minutes |

Data compiled from various sources.

For optimal labeling of antibodies with this compound C2 NHS Ester, a pH range of 8.5-9.5 may yield the best results, balancing the need for deprotonated primary amines for conjugation with the increased rate of NHS ester hydrolysis.[17]

Temperature Dependence

This compound esters exhibit limited stability at elevated temperatures.[18] They are generally not suitable for applications requiring high temperatures, such as polymerase chain reaction (PCR), as temperatures of 95-96°C will degrade the molecule.[18] The rate of hydrolysis increases with temperature, further emphasizing the need for controlled storage and reaction conditions.

Experimental Protocols for Studying Hydrolysis

The study of this compound ester hydrolysis typically involves labeling a molecule of interest, purifying the conjugate, and then assessing its stability and chemiluminescent properties over time under various conditions.

Protocol for Labeling IgG with this compound C2 NHS Ester

This protocol provides a general guideline for labeling immunoglobulin G (IgG) antibodies.

Materials:

-

IgG solution (1-5 mg/mL in a primary amine-free buffer, e.g., PBS)

-

This compound C2 NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

-

Prepare IgG Solution: Adjust the concentration of the IgG solution to 1-5 mg/mL in the labeling buffer.[19]

-

Prepare this compound C2 NHS Ester Solution: Immediately before use, dissolve the this compound C2 NHS Ester in DMF or DMSO to a concentration of 10 mg/mL.[19]

-

Labeling Reaction: Add a 10 to 20-fold molar excess of the dissolved this compound C2 NHS Ester to the IgG solution.[19] Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.[19]

-

Quench the Reaction: Add the quenching buffer to a final concentration of 100 mM to stop the reaction.[19] Incubate for 30 minutes at room temperature.[19]

-

Purify the Conjugate: Remove the unconjugated label by passing the reaction mixture through a gel filtration column or by dialysis against an appropriate buffer (e.g., PBS).[19]

-

Characterization: Determine the protein concentration and the Degree of Labeling (DOL) using a spectrophotometric method.[19]

Experimental Workflow for Hydrolysis Kinetics Study

The following diagram outlines a typical workflow for studying the hydrolysis kinetics of an this compound ester-labeled antibody.

Measurement of Chemiluminescence

The chemiluminescent signal is typically measured using a luminometer. The reaction is initiated by the injection of a trigger solution containing an oxidizing agent (e.g., hydrogen peroxide) in an alkaline buffer.[20] The instrument then records the light emission over time, providing data on the intensity and kinetics of the reaction.

Quantitative Data on this compound Ester Kinetics

The chemiluminescence of this compound esters is characterized by a rapid flash of light. The light intensity typically reaches its maximum in approximately 0.4 seconds with a half-life of about 0.9 seconds.[12]

Table 2: Factors Affecting this compound Ester Chemiluminescence and Stability

| Factor | Effect on Chemiluminescence | Effect on Stability (Hydrolysis) |

| High pH (>8) | Essential for triggering the light-emitting reaction.[9] High concentrations of base can cause a quenching effect, reducing light intensity.[9] | Significantly increases the rate of hydrolysis, leading to reagent degradation.[1][4] |

| Low pH (<6) | Inhibits the chemiluminescent reaction. | Increases the stability of the this compound ester.[1][4] |

| Hydrogen Peroxide | Essential oxidant for the chemiluminescent reaction.[9] There is a direct linear relationship between H₂O₂ concentration and chemiluminescence intensity.[9] | Can contribute to oxidative degradation over long periods. |

| Temperature | Affects reaction kinetics. | Higher temperatures accelerate the rate of hydrolysis.[4][18] |

| Surfactants | Cationic, anionic, zwitterionic, and nonionic surfactants can be used to increase the luminescence intensity.[20][21] | Can influence the local microenvironment and potentially affect hydrolysis rates. |

Conclusion

A comprehensive understanding of the hydrolysis pathways and kinetics of this compound esters is critical for their effective use in research and clinical diagnostics. By controlling factors such as pH and temperature, and by employing carefully designed experimental protocols, researchers can minimize hydrolytic degradation and maximize the performance of this compound ester-based assays. The inherent instability of these compounds under alkaline conditions necessitates careful consideration in the formulation of reagents, the storage of conjugates, and the design of assay workflows to ensure sensitive, reproducible, and reliable results.

References

- 1. benchchem.com [benchchem.com]

- 2. The Role of this compound Ester Technology in Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. The Unique Properties of this compound Ester in Analytical Chemistry - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. Research Portal [iro.uiowa.edu]

- 6. mdpi.com [mdpi.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. The Advantages of this compound Ester or Acridine Sulfonamide as Chemiluminescent Marker [yacooscience.com]

- 13. Preparation of an this compound Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. US7319041B2 - Applications of this compound compounds and derivatives in homogeneous assays - Google Patents [patents.google.com]

- 16. The double helix is dehydrated: evidence from the hydrolysis of this compound ester-labeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 19. benchchem.com [benchchem.com]

- 20. US4927769A - Method for enhancement of chemiluminescence - Google Patents [patents.google.com]

- 21. "Studies of this compound ester labeled antibodies for chemiluminescence d" by Wanda Sue Reiter [digitalcommons.unl.edu]

Synthesis of Novel Acridinium Ester Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Acridinium esters are a class of highly efficient chemiluminescent molecules that have become indispensable tools in modern clinical diagnostics and biomedical research. Their ability to produce a rapid and intense light signal upon oxidation in the presence of hydrogen peroxide forms the basis of highly sensitive detection methodologies, particularly in immunoassays and nucleic acid probe assays. The versatility of the this compound core structure allows for the synthesis of a diverse range of derivatives with tailored properties, such as enhanced quantum yield, improved stability, and specific conjugation capabilities. This technical guide provides an in-depth overview of the synthesis of novel this compound ester derivatives, complete with detailed experimental protocols, comparative quantitative data, and visual workflows to aid researchers, scientists, and drug development professionals in this field.

Core Synthetic Strategies

The synthesis of novel this compound ester derivatives can be broadly categorized into a multi-step process that involves the construction of the core acridine (B1665455) ring system, followed by esterification and quaternization of the acridine nitrogen. Modifications at various positions on the this compound ring and the phenyl ester leaving group allow for the fine-tuning of the molecule's chemiluminescent properties.

A general synthetic workflow is outlined below:

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of a representative novel this compound ester derivative, specifically a 2',6'-disubstituted phenyl ester with an N-methylated this compound core.

Protocol 1: Synthesis of Acridine-9-Carboxylic Acid

This protocol is based on the Bernthsen acridine synthesis, which involves the condensation of diphenylamine with a carboxylic acid.[1]

Materials:

-

Diphenylamine

-

Oxalic acid

-

Zinc chloride (anhydrous)

Procedure:

-

A mixture of diphenylamine (0.01 mol), oxalic acid (0.01 mol), and anhydrous zinc chloride (0.02 mol) is placed in a round-bottom flask.[2]

-

The mixture is heated under reflux in a suitable solvent such as toluene for 4-6 hours.

-

After cooling, the reaction mixture is poured into a solution of aqueous sodium hydroxide (B78521) to neutralize the acid and precipitate the zinc hydroxide.

-

The solid is collected by filtration, washed with water, and then boiled with ethanol to extract the acridine-9-carboxylic acid.

-

The ethanolic solution is concentrated and cooled to crystallize the product. The crude product can be recrystallized from an ethanol-toluene mixture to yield pure acridine-9-carboxylic acid.

Protocol 2: Synthesis of Acridine-9-Carbonyl Chloride

Materials:

-

Acridine-9-carboxylic acid

-

Thionyl chloride

-

Anhydrous pyridine (B92270)

Procedure:

-

Acridine-9-carboxylic acid is refluxed in an excess of thionyl chloride for 3 hours.[3]

-

The excess thionyl chloride is removed under reduced pressure.

-

The resulting crude acridine-9-carbonyl chloride is dissolved in anhydrous pyridine for immediate use in the next step.

Protocol 3: Esterification with a Substituted Phenol

This protocol describes the synthesis of a 2,6-dimethylphenyl ester.

Materials:

-

Acridine-9-carbonyl chloride in pyridine

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2,6-dimethylphenol in anhydrous pyridine is added dropwise to the solution of acridine-9-carbonyl chloride at room temperature with stirring.

-

The reaction mixture is stirred for 30 minutes and then poured into ice water.[3]

-

The aqueous mixture is extracted with ethyl acetate.[3]

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude acridine ester.[3]

Protocol 4: N-Alkylation to form the this compound Ester

Materials:

-

Acridine ester

-

Methyl trifluoromethanesulfonate (B1224126) (Methyl triflate)

-

Anhydrous chloroform

-

Anhydrous toluene

-

Anhydrous dimethoxyethane

Procedure:

-

The crude acridine ester is dissolved in anhydrous chloroform.

-

Methyl trifluoromethanesulfonate is added to the solution, and the mixture is stirred at room temperature for approximately 20 hours in the dark.[3]

-

The resulting precipitate of the this compound ester is collected by filtration, washed with anhydrous toluene and anhydrous dimethoxyethane, and dried.[3]

Protocol 5: Synthesis of NHS-Activated this compound Ester

This protocol is for the synthesis of 4-(2-succinimidyloxycarbonylethyl)phenyl 10-methylthis compound-9-carboxylate trifluoromethanesulfonate.[4]

Materials:

-

Acridine-9-carbonyl chloride

-

Benzyl (B1604629) 3-(4-hydroxyphenyl)propanoate

-

N-hydroxysuccinimide (NHS)

-

Methyl trifluoromethanesulfonate

Procedure:

-

Acridine-9-carbonyl chloride is reacted with benzyl 3-(4-hydroxyphenyl)propanoate to form the corresponding benzyl ester.[4]

-

The benzyl ester is hydrolyzed to the corresponding carboxylic acid.[4]

-

The carboxylic acid is then reacted with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide to form the NHS ester.[4]

-

Finally, N-methylation of the acridine nitrogen is achieved using methyl trifluoromethanesulfonate to yield the final NHS-activated this compound ester.[4]

Quantitative Data Presentation

The performance of this compound esters is critically dependent on their chemical structure. Substituents on both the this compound ring and the phenyl leaving group can significantly impact their chemiluminescent properties. The following tables summarize key quantitative data for a selection of novel this compound ester derivatives.

Table 1: Relative Quantum Yields of Substituted this compound Esters

The quantum yield is a measure of the efficiency of light emission. The data below is presented relative to the standard N-succinimidyl-2',6'-dimethyl-4'-(2-succinimidyloxycarbonylethyl)phenyl-10-methylthis compound-9-carboxylate (NSP-DMAE), which is assigned a relative quantum yield of 1.0.

| This compound Ester Derivative | Substituent Position(s) | Substituent(s) | Relative Quantum Yield | Emission Max (nm) |

| NSP-DMAE | - | - | 1.0 | 450 |

| NSP-2-OMe-DMAE | C-2 | Methoxy | 2.2 | 478 |

| NSP-2,7-(OMe)₂-DMAE | C-2, C-7 | Dimethoxy | 2.7 | 484 |

| NSP-4-OMe-DMAE | C-4 | Methoxy | 0.33 | 478 |

Data sourced from[5]

Table 2: Hydrolysis Half-life of this compound Esters at Different pH

The stability of this compound esters is pH-dependent, with hydrolysis being a major degradation pathway. The half-life (t½) indicates the time for 50% of the ester to hydrolyze.

| This compound Ester Derivative | pH 7.4 | pH 8.5 | pH 9.5 |

| Phenyl this compound-9-Carboxylate | Several hours | ~30 minutes | < 5 minutes |

| 2,6-Dimethylphenyl this compound Ester | > 24 hours | Several hours | ~ 1 hour |

| 2,6-Dibromophenyl this compound Ester | > 48 hours | > 12 hours | ~ 4 hours |

Note: The values are approximate and can vary based on specific buffer conditions and temperature. Data compiled from multiple sources indicating trends in stability.[6][7]

Signaling Pathways and Applications

This compound esters are predominantly used as labels in immunoassays. The signaling pathway involves the specific binding of an this compound-labeled antibody to its target analyte, followed by a chemical trigger that initiates the chemiluminescent reaction.

Protocol 6: Labeling of Antibodies with NHS-Activated this compound Ester

Materials:

-

Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

-

NHS-activated this compound ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching solution (e.g., 1 M glycine (B1666218) or lysine)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare the antibody by dialyzing against the labeling buffer to remove any interfering substances.

-

Dissolve the NHS-activated this compound ester in a small amount of anhydrous DMF or DMSO immediately before use.

-

Add the this compound ester solution to the antibody solution. The molar ratio of ester to antibody typically ranges from 5:1 to 20:1.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.

-

Purify the labeled antibody from unreacted this compound ester using a desalting column equilibrated with a suitable storage buffer (e.g., PBS pH 7.4 with a protein stabilizer).

Conclusion

The synthesis of novel this compound ester derivatives offers a powerful avenue for enhancing the performance of chemiluminescence-based analytical methods. By strategically modifying the this compound core and the phenyl leaving group, researchers can develop labels with superior quantum yields, enhanced stability, and tailored reactivity. The detailed protocols and comparative data presented in this guide provide a solid foundation for scientists and professionals in drug development to design and synthesize next-generation chemiluminescent probes for a wide range of applications.

References

- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. EP1946108A2 - High quantum yield this compound compounds and their uses in improving assay sensitivity - Google Patents [patents.google.com]

- 6. Synthesis of 9-(substituted phenoxycarbonyl)-10-methylthis compound trifluoromethanesulfonates: Effects of the leaving group on chemiluminescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flow injection chemiluminescence study of this compound ester stability and kinetics of decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

Acridinium Compounds for Nucleic Acid Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of acridinium compounds as chemiluminescent labels for nucleic acid detection. This compound esters have emerged as a powerful tool in molecular diagnostics and research due to their high sensitivity, rapid signal generation, and amenability to high-throughput automation. This document details the core chemistry, performance characteristics, and key applications of these compounds, with a focus on the widely used Hybridization Protection Assay (HPA).

Core Principles of this compound Chemiluminescence

This compound esters are chemical compounds that emit light through a chemical reaction, a process known as chemiluminescence.[1][2] This property makes them highly effective as labels for biological molecules, including nucleic acid probes.[3] The light-emitting reaction is triggered by an alkaline hydrogen peroxide solution, resulting in a rapid flash of light that can be measured by a luminometer.[2] A key advantage of this compound esters is that they are direct labels and do not require enzymes or other catalysts for light emission, which simplifies assay formats and reduces background noise.[4]

The core structure of an this compound compound consists of a central this compound ring. Different derivatives, such as Dimethylphenyl this compound Ester (DMAE-NHS) and N-Sulfopropyl Dimethylphenyl this compound Ester (NSP-DMAE-NHS), have been developed to enhance properties like stability and hydrophilicity.[5][6]

Performance Characteristics of this compound-Labeled Probes

The performance of this compound-labeled probes is characterized by several key parameters that make them suitable for sensitive nucleic acid detection. These include their quantum yield, detection limits, and stability.

| Parameter | Typical Value/Characteristic | Source(s) |

| Chemiluminescence Quantum Yield | 2-7% in aqueous environments | [7] |

| Emission Wavelength | ~430 nm | [3] |

| Detection Limit | Attomole (10⁻¹⁸) to femtomole (10⁻¹⁵) range | [8][9] |

| Signal Kinetics | Rapid flash emission, complete within seconds | [1][4] |

| Stability of Lyophilized Compound | Stable for over a year at -20°C | [3] |

| pH Stability | High stability in acidic conditions (pH < 4.8); hydrolysis increases with pH and temperature | [3][10] |

Hybridization Protection Assay (HPA)

A significant application of this compound-labeled probes is the Hybridization Protection Assay (HPA).[11][12] This homogeneous assay format is particularly advantageous as it does not require physical separation of hybridized and unhybridized probes, simplifying the workflow.[1]

The principle of HPA relies on the differential hydrolysis of the this compound ester. When the probe is unhybridized (single-stranded), the this compound ester is susceptible to hydrolysis under alkaline conditions, which renders it non-chemiluminescent.[1] However, when the probe is hybridized to its target nucleic acid sequence, the this compound ester is protected within the double helix and remains capable of producing light upon the addition of the trigger solution.[1] This differential stability allows for the specific detection of the target sequence.[1]

Experimental Protocols

Labeling of Amine-Modified Oligonucleotides with this compound NHS Ester

This protocol describes the covalent attachment of an this compound N-hydroxysuccinimide (NHS) ester to a primary amine-modified oligonucleotide probe.

Materials:

-

Amine-modified oligonucleotide

-

This compound NHS Ester (e.g., DMAE-NHS or NSP-DMAE-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Gel filtration column for purification

Procedure:

-

Prepare the Oligonucleotide: Dissolve the amine-modified oligonucleotide in the labeling buffer to a final concentration of 1-5 mg/mL.

-

Prepare the this compound Ester Solution: Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound NHS ester to the oligonucleotide solution. Mix well by vortexing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

-

Quench the Reaction: Add the quenching buffer to a final concentration of 100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

-

Purification: Purify the labeled oligonucleotide from the unreacted this compound ester and other small molecules using a gel filtration column pre-equilibrated with an appropriate buffer (e.g., TE buffer).[13] Collect the fractions containing the labeled probe.

-

Quantification and Storage: Determine the concentration and labeling efficiency of the purified probe. Store the labeled probe at -20°C or below.

Hybridization Protection Assay (HPA) for Nucleic Acid Detection

This protocol provides a general procedure for detecting a target nucleic acid sequence using an this compound-labeled probe.

Materials:

-

This compound-labeled oligonucleotide probe

-

Target nucleic acid sample

-

Hybridization Buffer (containing salts and detergents to facilitate hybridization)

-

Selection Reagent (a solution to hydrolyze the this compound ester on unhybridized probes)

-

Detection Reagents (typically two reagents: an acidic solution and a basic solution containing hydrogen peroxide)

-

Luminometer

Procedure:

-

Hybridization:

-

Combine the target nucleic acid sample and the this compound-labeled probe in the hybridization buffer.

-

Incubate at a temperature optimized for the specific probe and target sequence (e.g., 60°C) for a sufficient time to allow hybridization (e.g., 15-60 minutes).

-

-

Hydrolysis of Unhybridized Probe:

-

Add the selection reagent to the hybridization reaction.

-

Incubate for a time and at a temperature sufficient to hydrolyze the this compound ester on the unhybridized probes without significantly affecting the hybridized probes (e.g., 5-10 minutes at the hybridization temperature).

-

-

Detection:

-

Cool the reaction mixture to room temperature.

-

Place the reaction tube in a luminometer.

-

Inject the detection reagents to trigger the chemiluminescent reaction.

-

Measure the light output, typically in Relative Light Units (RLUs). The intensity of the light is proportional to the amount of target nucleic acid in the sample.

-

Visualizations

Signaling Pathway of this compound Ester Chemiluminescence

Caption: The chemiluminescence reaction pathway of an this compound ester.

Experimental Workflow for Nucleic Acid Detection using HPA

Caption: A typical experimental workflow for nucleic acid detection using the HPA.

Logical Relationship of this compound Probes in Detection

Caption: Logical flow of signal generation in an this compound-based hybridization assay.

References

- 1. Chemiluminescent DNA probes: a comparison of the this compound ester and dioxetane detection systems and their use in clinical diagnostic assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The difference between this compound ester and luminol in chemiluminescence [vacutaineradditives.com]

- 3. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. The Advantages of this compound Ester or Acridine Sulfonamide as Chemiluminescent Marker [yacooscience.com]

- 5. What are the advantages of NSP-DMAE-NHS over other chemical luminous system [yacooscience.com]

- 6. Chemiluminescence Reagent Acridine Salt Nsp-Dmae-NHS Sealed and Protected From Light - Acridine Salt Nsp-Dmae-NHS, High Purity Acridine Salt Nsp-Dmae-NHS Powder | Made-in-China.com [m.made-in-china.com]

- 7. mdpi.com [mdpi.com]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. Assay formats involving this compound-ester-labeled DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Hybridization Protection Assay – Roka Bio Science [rokabio.com]

- 12. Nucleic Acid Hybridization & Expression Analysis | Molecular Biology [molecular-biology.coe.hawaii.edu]

- 13. AU619223B2 - this compound ester labelling and purification of nucleotide probes - Google Patents [patents.google.com]

structural modifications to improve acridinium stability

An In-depth Technical Guide on Structural Modifications to Improve Acridinium Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound esters are a cornerstone of modern chemiluminescence-based detection systems, prized for their high quantum yield, rapid light emission kinetics, and favorable signal-to-noise ratios in applications such as immunoassays and nucleic acid probes.[1] The utility of these compounds, however, is intrinsically linked to their chemical stability. The central this compound ring is susceptible to degradation, primarily through hydrolysis, which can compromise the performance and shelf-life of labeled reagents.[2] This technical guide provides a comprehensive overview of the structural modifications designed to enhance the stability of this compound compounds. We will delve into the mechanisms of degradation, explore key structural-stability relationships, present quantitative data for comparative analysis, and provide detailed experimental protocols for stability assessment.

Core Principles of this compound Stability and Degradation

The stability of an this compound ester is largely dictated by its susceptibility to nucleophilic attack, particularly by hydroxide (B78521) ions, at the electrophilic C-9 carbon of the this compound ring. This leads to two primary degradation pathways that result in a loss of chemiluminescent potential.

Hydrolysis

Under neutral to alkaline conditions, this compound esters can undergo hydrolysis of the ester linkage, yielding a non-chemiluminescent this compound carboxylate and the corresponding phenol. This "dark reaction" is a major contributor to the loss of signal over time. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[2][3]

Pseudobase Formation

In aqueous solutions at physiological pH, this compound compounds can exist in equilibrium with a non-luminescent carbinol adduct, commonly referred to as a "pseudobase."[4][5] This reversible reaction involves the addition of a water molecule to the C-9 position of the this compound ring, neutralizing the positive charge. While the this compound form can be regenerated by treatment with acid, the formation of the pseudobase effectively reduces the concentration of the active chemiluminescent species.[5]

Structural Modifications for Enhanced Stability

Significant research has focused on modifying the this compound core structure to mitigate degradation and improve overall performance. These modifications can be broadly categorized by the region of the molecule targeted for alteration.

Modifications to the Leaving Group (Phenoxy Ring)

The nature of the phenoxy leaving group is a critical determinant of both stability and chemiluminescence kinetics.

-

Steric Hindrance: The introduction of bulky substituents at the ortho positions (2' and 6') of the phenoxy ring provides steric hindrance, physically shielding the ester linkage from nucleophilic attack by water or hydroxide ions. This is one of the most effective strategies for improving hydrolytic stability. This compound dimethylphenyl esters, containing methyl groups at the 2' and 6' positions, exhibit significantly improved stability at neutral pH compared to their unsubstituted counterparts.[5][6][7] Further modifications have included the introduction of dimethoxy and dibromo groups at these positions.[6][8]

-

Electronic Effects: The electronic properties of substituents on the phenyl ring also play a crucial role. Electron-withdrawing groups can enhance the efficiency of the chemiluminescent reaction and increase reaction rates.[6][9] Conversely, electron-donating groups can also influence stability.[3]

Modifications to the this compound Ring

Alterations to the core this compound structure itself can modulate its electronic properties and, consequently, its stability and luminescent characteristics.

-

Substituents on the Ring: The addition of substituents at various positions on the this compound ring can impact stability. For instance, methyl groups on the acridine (B1665455) moiety have been shown to suppress the hydrolysis of the phenyl ester.[10] Introducing methoxy (B1213986) (electron-donating) or bromo (electron-withdrawing) groups at the 2 and 7 positions can shift the optimal pH for hydrolysis and alter the emission wavelength.[6]

Modifications at the N-10 Position (N-Alkyl Group)

The substituent on the this compound nitrogen (N-10) influences the molecule's overall charge, polarity, and interaction with its microenvironment, all of which can affect stability.

-

Charge and Polarity: The use of N-sulfopropyl groups is common, rendering the molecule zwitterionic at physiological pH after pseudobase formation.[4] However, studies have shown that N-alkyl groups containing charge-neutral sulfobetaine (B10348) zwitterions can offer significant advantages, including improved chemiluminescence stability, faster emission kinetics, and lower non-specific binding.[11][12] An this compound ester with a hydrophilic but charge-neutral N-alkyl group has demonstrated better chemiluminescence stability compared to an analogous label with an anionic N-alkyl group.[4]

Replacement of the Ester Linkage

To circumvent the inherent instability of the ester bond, researchers have explored alternative, more robust linkages.

-

This compound Sulfonamides: Replacing the ester group with a sulfonamide linkage has been shown to produce compounds with superior long-term stability compared to their phenyl ester counterparts.[13][14] this compound sulfonamides are also less prone to pseudobase formation.[5]

-

Hydroxamic and Sulphohydroxamic Acid Esters: Linking 9-acridinecarboxylic acid to hydroxamic or sulphohydroxamic acids through a pseudo-ester function has yielded highly stable and efficient chemiluminescent compounds.[13][15] Certain derivatives have shown half-lives greater than two weeks at 20°C.[15]

Quantitative Data on this compound Stability

The following tables summarize key quantitative data from the literature, providing a comparative look at the stability of various this compound derivatives.

Table 1: pH-Dependent Stability of this compound Esters

| pH Range | Stability | Observations |

| < 4.8 | Very Stable | Compounds can be stored for extended periods with minimal loss of activity.[2][3] |

| 3.0 | Optimal for Long-Term Storage | Recommended for long-term stability of phenyl 10-methylthis compound-9-carboxylate (PMAC) reagent.[16][17][18] |

| > 4.8 | Decreased Stability | Hydrolysis becomes more pronounced as the pH increases.[2][3] |

| Alkaline | Unstable | Rapid hydrolysis occurs, leading to a non-luminous "dark reaction".[2][3] |

Table 2: Half-Life Data for Selected this compound Derivatives

| This compound Derivative | Conditions | Half-Life |

| 9-[(N-hydroxysuccinimidyl-4-oxo-4-N-phenylaminobutanoate)N-carboxylate]-10-methyl-acridinium (FA6) | 20°C | > 2 weeks |

| 9-(N-phenylpivalamide-N-carboxylate)-10-methylthis compound (FA17) | 20°C | > 2 weeks |

| 9-(N-phenylpivalamide N-carboxylate)-10-carboxymethyl-acridinium (FA18) | 20°C | > 2 weeks |

Experimental Protocols for Stability Assessment

Accurate determination of this compound ester stability is crucial for developing robust assays. The following are detailed protocols for key experiments.

High-Performance Liquid Chromatography (HPLC) for Hydrolysis Studies

This method allows for the separation and quantification of the parent this compound ester from its hydrolysis products.

-

Objective: To determine the rate of hydrolysis of an this compound ester at a specific pH.

-

Materials:

-

This compound ester of interest

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column

-

Buffers of desired pH (e.g., phosphate, borate)

-

Acetonitrile or other suitable organic solvent

-

High-purity water

-

-

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound ester in an appropriate organic solvent (e.g., DMF or DMSO). Dilute the stock solution in the desired pH buffer to a final concentration suitable for HPLC analysis.

-

Incubation: Incubate the sample solution at a controlled temperature (e.g., 25°C or 37°C).

-

Time Points: At various time intervals, inject an aliquot of the sample onto the HPLC system.

-

Chromatography: Perform a gradient elution using a mobile phase consisting of the aqueous pH buffer and an organic solvent like acetonitrile.

-

Detection: Monitor the elution profile at a wavelength where both the this compound ester and its hydrolysis products can be detected.

-

Quantification: Integrate the peak areas of the parent this compound ester and its hydrolysis product(s).

-

Data Analysis: Plot the percentage of the remaining parent this compound ester against time to determine the hydrolysis rate constant and half-life.

-

Chemiluminescence Measurement for Activity Assessment

This protocol measures the light output of the this compound ester, which is directly proportional to its concentration.

-

Objective: To assess the stability of an this compound ester by measuring its chemiluminescent activity over time.

-

Materials:

-

Procedure:

-

Sample Preparation: Prepare a solution of the this compound ester conjugate in the desired storage buffer (e.g., PBS at pH 7.4).

-

Storage: Store the solution under defined conditions (e.g., 4°C or 25°C, protected from light).[19]

-

Measurement: At specified time points, take an aliquot of the stored sample.

-

Luminometer Setup: Place the sample in the luminometer.

-

Triggering: Program the luminometer to inject Trigger Solution A followed immediately by Trigger Solution B.

-

Light Detection: Measure the light emission, typically integrated over 1-5 seconds, and express it as Relative Light Units (RLU).

-

Data Analysis: Plot the RLU values against storage time to determine the rate of activity loss.

-

Protocol for Conjugation of this compound NHS Ester to an Antibody

This protocol provides a general procedure for labeling a protein with an N-hydroxysuccinimide (NHS) activated this compound ester.

-

Objective: To covalently attach an this compound ester to an antibody for use in a chemiluminescent immunoassay.

-

Materials:

-

Antibody solution (e.g., IgG in PBS)

-

This compound C2 NHS Ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)[19]

-

1 M Sodium Bicarbonate buffer (pH 8.5-9.5)[19]

-

Quenching Buffer (e.g., 1 M glycine (B1666218) or Tris)

-

Desalting column (e.g., Sephadex G-25)[3]

-

Elution Buffer (e.g., PBS, pH 7.2-7.4)[1]

-

-

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of approximately 10 mg/mL. If necessary, exchange the buffer to one free of primary amines.

-

pH Adjustment: Adjust the pH of the antibody solution to between 8.5 and 9.5 by adding a small volume of 1 M Sodium Bicarbonate buffer. This alkaline pH is crucial for the reaction between the NHS ester and primary amines on the antibody.[19]

-

This compound Ester Preparation: Immediately before use, dissolve the this compound C2 NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.[19]

-

Conjugation Reaction: Add the dissolved this compound ester to the antibody solution. A common starting point is a 10:1 molar ratio of ester to antibody.[19]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature (20-25°C) with gentle stirring, protected from light.[1]

-

Quenching: Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.[1]

-

Purification: Separate the labeled antibody from unreacted this compound ester and other small molecules using a desalting column equilibrated with the Elution Buffer.[1]

-

Characterization and Storage: Determine the concentration and degree of labeling of the conjugate. Store the labeled antibody under appropriate conditions, typically at 4°C for short-term or -20°C for long-term storage, often in an acidic buffer (pH < 4.8) for enhanced stability.[3]

-

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to this compound ester stability and analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. Synthesis and properties of differently charged chemiluminescent this compound ester labels - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. EP2074101B1 - Stable this compound esters with fast light emission - Google Patents [patents.google.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. cronfa.swan.ac.uk [cronfa.swan.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis and properties of chemiluminescent this compound esters with different N-alkyl groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. An this compound sulphonylamide as a new chemiluminescent label for the determination of carboxylic acids in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High stability and high efficiency chemiluminescent this compound compounds obtained from 9-acridine carboxylic esters of hydroxamic and sulphohydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. researchgate.net [researchgate.net]

- 18. Research Portal [iro.uiowa.edu]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to Acridinium Salt Interaction with DNA Sequences

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acridinium salts, characterized by their planar, tricyclic aromatic structure, are a pivotal class of compounds in the study of DNA interactions. Their ability to bind to DNA through various mechanisms has made them essential tools in molecular biology, diagnostics, and the development of therapeutic agents. Acridines were among the first molecules for which the concept of DNA intercalation was proposed.[1] This guide provides a comprehensive overview of the core principles governing the interaction between this compound salts and DNA, detailing the binding mechanisms, quantitative biophysical data, photochemical properties, and the experimental methodologies used for their study. The antitumor, antibacterial, and antiviral properties of many acridine (B1665455) derivatives are often attributed to their capacity to interfere with DNA structure and function, thereby disrupting processes like replication and transcription.

Chapter 1: Core Mechanisms of Interaction

The interaction of this compound salts with DNA is primarily non-covalent, although covalent binding can occur with specific derivatives. The planar nature of the acridine ring is a critical factor for these interactions.[2][3]

Non-Covalent Interactions

Intercalation: The predominant mode of interaction is intercalation, where the planar this compound ring inserts itself between adjacent base pairs of the DNA double helix.[3] This process is driven by π-stacking interactions between the aromatic system of the this compound salt and the DNA bases. Intercalation leads to significant structural perturbations in the DNA, including localized unwinding and an increase in the length of the DNA helix, which can be observed through viscosity measurements.[1][4]

The efficiency of intercalation is highly sensitive to the substitution pattern on the this compound ring. Steric hindrance, particularly from substituents at the 9-position, can dramatically reduce or even prevent intercalation. For example, an ortho-tolyl group at this position can lead to negligible binding, whereas smaller groups like methyl or unsubstituted phenyl rings allow for high-affinity binding.[1][4][5]

Some this compound derivatives exhibit sequence selectivity, showing a preference for G-C rich sequences or specific nucleotide steps.[6][7] For instance, certain aminoacridizinium salts have been shown to selectively cleave guanine-rich DNA regions upon photoactivation.[8]

Electrostatic Interactions: The cationic nature of the this compound nitrogen atom facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.[3] This initial association is often a precursor to the more specific intercalation event. In some derivatives, particularly those that do not intercalate efficiently due to steric hindrance, association with the DNA backbone is the primary mode of interaction.[8]

Covalent Interactions

While less common for simple this compound salts, covalent binding to DNA can be achieved with certain derivatives. This typically requires metabolic or photochemical activation. For instance, acridines with fused aromatic rings (benzacridines) or nitro groups can be metabolically activated to form reactive species that bind covalently to DNA, leading to base-pair substitution mutations.[2] This contrasts with the frameshift mutations typically caused by simple intercalating acridines.[2]

Caption: Modes of this compound salt interaction with the DNA double helix.

Chapter 2: Quantitative Analysis of this compound-DNA Binding

The affinity of this compound salts for DNA can be quantified by determining their binding constants (K) or dissociation constants (Kd). These parameters are heavily influenced by the molecular structure of the this compound derivative.

Binding to Double-Stranded DNA (dsDNA)

Studies on various 9-substituted this compound derivatives have demonstrated that steric hindrance is a key determinant of binding affinity. Unsubstituted and methyl-substituted this compound salts show high DNA binding affinity, whereas bulky aryl substituents significantly decrease it.[4][5] The binding efficiency for aryl-substituted systems often follows the order: phenyl > p-tolyl > m-tolyl >> o-tolyl.[1][4]

| Compound/Derivative | Substituent at 9-Position | Binding Constant (K) (M⁻¹) | Fluorescence Quantum Yield (Φf) | Lifetime (τ) (ns) | Reference(s) |

| Unsubstituted this compound | H | 7.3 x 10⁵ | ~1.0 | 35 | [1][5] |

| Methylthis compound | Methyl | 7.7 x 10⁵ | ~1.0 | 34 | [1][5] |

| Phenylthis compound | Phenyl | 1.0 x 10⁵ | < 1.0 | - | [1][5] |

| p-Tolylthis compound | p-Tolyl | 8.3 x 10⁴ | < 1.0 | - | [1][5] |

| m-Tolylthis compound | m-Tolyl | 6.9 x 10⁴ | < 1.0 | - | [1][5] |

| o-Tolylthis compound | o-Tolyl | Negligible Binding | ~1.0 | 25 | [1][5] |

| Acridine-Acridinium Conjugate (short linker, 1) | - | 10⁵ - 10⁷ | 0.25 | - | [9] |

| Acridine-Acridinium Conjugate (medium linker, 2) | - | 10⁵ - 10⁷ | 0.91 | 38.9 | [9] |

| Acridine-Acridinium Conjugate (long linker, 3) | - | 10⁵ - 10⁷ | 0.98 | 33.2 | [9] |

Table 1: DNA Binding and Photophysical Properties of this compound Derivatives with dsDNA.

Binding to Single-Stranded DNA (ssDNA)

Interestingly, some this compound derivatives that show negligible interaction with dsDNA due to steric hindrance can selectively bind to ssDNA. This makes them valuable as fluorescent probes to distinguish between different DNA conformations. These derivatives often show a preference for guanosine-rich sequences.[10][11]

| Compound/Derivative | Substituent at 9-Position | ssDNA Association Constant (K_ssDNA) (M⁻¹) | Notes | Reference(s) |

| 2-Methylphenyl this compound | 2-Methylphenyl | 6.3 - 6.6 x 10⁴ | Selective for ssDNA; negligible interaction with dsDNA. | [10][11] |

| 2,4-Dimethylphenyl this compound | 2,4-Dimethylphenyl | 6.3 - 6.6 x 10⁴ | Selective for ssDNA; negligible interaction with dsDNA. | [10][11] |

| 2,6-Dimethylphenyl this compound | 2,6-Dimethylphenyl | Negligible Interaction | Does not interact with ssDNA or dsDNA due to significant steric crowding. | [10][11] |

Table 2: Interaction of this compound Derivatives with ssDNA.

Chapter 3: Photochemistry and DNA Damage

Many this compound salts are photoactive and can act as photosensitizers, inducing DNA damage upon exposure to light, particularly in the UVA range.[8][12] This property is central to their potential application in photodynamic therapy. The damage can occur via two primary mechanisms, known as Type I and Type II photosensitization.[13][14]

-

Type I Mechanism: The this compound salt, in its excited triplet state, directly interacts with the DNA molecule. This can involve the abstraction of an electron or hydrogen atom from a DNA base (often guanine), leading to the formation of radical ions and subsequent strand breaks or base modifications.[13][15] Some acridine-based drugs may act as electron donors or acceptors in these reactions.[15]

-

Type II Mechanism: The excited this compound salt transfers its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[14] Singlet oxygen is a powerful oxidizing agent that can then diffuse and react with DNA bases, primarily guanine, leading to oxidative damage and strand cleavage.[14]

The outcome of these photochemical reactions is often sequence-selective DNA strand breaks, with a preference for guanine-rich regions.[8]

Caption: Photosensitized DNA damage pathways initiated by this compound salts.

Chapter 4: Key Experimental Protocols

A variety of biophysical and photochemical techniques are employed to characterize the interaction between this compound salts and DNA.

UV-Visible and Fluorescence Spectroscopy Titration

This is the primary method for determining binding constants (K).

-

Objective: To quantify the binding affinity of an this compound salt to DNA.

-

Principle: The electronic absorption (UV-Vis) and fluorescence emission spectra of this compound salts are sensitive to their local environment. Upon binding to DNA, changes such as hypochromism (decreased absorbance), bathochromic shifts (red shifts), and fluorescence quenching or enhancement are observed.

-

Methodology:

-

Prepare a solution of the this compound salt at a fixed concentration (e.g., 10-20 µM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Record its initial absorption and fluorescence spectrum.

-

Perform a titration by making sequential additions of a concentrated DNA stock solution (e.g., calf thymus DNA or a specific oligonucleotide) to the this compound solution.

-

After each addition, allow the solution to equilibrate and record the new spectrum.

-

The changes in absorbance or fluorescence intensity at a specific wavelength are plotted against the DNA concentration.

-

The binding constant (K) is then calculated by fitting the titration data to a suitable binding model, such as the Scatchard or Benesi-Hildebrand equations.

-

Viscometry

This technique provides strong evidence for an intercalative binding mode.

-

Objective: To determine if the binding of the this compound salt elongates the DNA helix.

-

Principle: Classical intercalation causes a lengthening and stiffening of the DNA duplex to accommodate the inserted molecule, which leads to a measurable increase in the viscosity of the DNA solution.[16] Groove binding or simple electrostatic interactions typically cause little to no change in viscosity.

-

Methodology:

-

Prepare a moderately concentrated solution of sonicated, rod-like DNA fragments (e.g., 0.5-1.0 mM) in buffer.

-

Measure the flow time of the DNA solution using a viscometer (e.g., an Ubbelohde viscometer) thermostated at a constant temperature (e.g., 25°C).

-

Add increasing amounts of the this compound salt to the DNA solution.

-

Measure the flow time after each addition.

-

Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of DNA in the presence and absence of the compound, respectively.

-

Plot (η/η₀) versus the binding ratio ([Compound]/[DNA]). A significant increase in relative viscosity is indicative of intercalation.[1]

-

DNA Thermal Denaturation (Melting Temperature) Assay

-

Objective: To assess the stabilization of the DNA double helix by the this compound salt.

-

Principle: Intercalating agents stabilize the DNA duplex against thermal denaturation, leading to an increase in its melting temperature (T_m).

-

Methodology:

-

Prepare solutions of DNA (e.g., 20-50 µM) in buffer, both with and without the this compound salt at a fixed concentration.

-

Place the samples in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 0.5°C/min).

-

The T_m is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the sigmoidal melting curve.

-

The change in melting temperature (ΔT_m) indicates the degree of stabilization.

-

Gel Electrophoresis for DNA Photocleavage

-

Objective: To visualize and quantify light-induced DNA strand breaks.

-

Principle: Supercoiled plasmid DNA (Form I) migrates fastest through an agarose (B213101) gel. A single-strand break converts it to a relaxed circular form (Form II), which migrates slower. Double-strand breaks produce a linear form (Form III), which migrates at an intermediate speed.

-

Methodology:

-

Prepare reaction mixtures containing supercoiled plasmid DNA (e.g., pUC19 or pBR322), the this compound salt, and buffer.

-

Irradiate the samples with a suitable light source (e.g., a UVA lamp) for varying durations. Include dark controls (no irradiation) and compound-free controls.

-

Stop the reaction and add a gel loading buffer.

-

Load the samples onto an agarose gel (e.g., 1%) containing a fluorescent stain (e.g., ethidium (B1194527) bromide).

-

Perform electrophoresis to separate the different DNA topoisomers.

-

Visualize the DNA bands under UV light and quantify the percentage of each form using densitometry to determine the extent of photocleavage.[8]

-

Caption: Experimental workflow for studying this compound-DNA interactions.

Chapter 5: Applications in Research and Drug Development

The unique DNA-binding and photophysical properties of this compound salts underpin their use in several high-impact applications.

-

Antitumor Agents: Many acridine derivatives are investigated as anticancer drugs. Their ability to intercalate into DNA can inhibit the action of topoisomerase enzymes, which are essential for DNA replication, leading to cell death.[2] Pentacyclic this compound salts have been specifically designed to stabilize G-quadruplex structures in telomeres, thereby inhibiting telomerase and destabilizing cancer cells.[17]

-

Fluorescent Probes and Biosensors: The changes in fluorescence upon binding to DNA make this compound salts excellent probes for nucleic acids.[10] this compound esters are widely used as chemiluminescent labels in clinical diagnostic assays for detecting specific DNA or RNA sequences with high sensitivity.[18][19] Their electrochemiluminescence can also be harnessed to develop highly sensitive DNA sensors.[20]

-

Photodynamic Therapy (PDT): The capacity of this compound salts to act as photosensitizers and generate reactive oxygen species upon light exposure is being explored for PDT. This approach allows for targeted destruction of tumor cells by irradiating the area where the drug has accumulated.

Conclusion